

2-fluoro-1,4-diiodobenzene CAS number 147808-02-4.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-fluoro-1,4-diiodobenzene

Cat. No.: B118606

[Get Quote](#)

An In-depth Technical Guide to **2-fluoro-1,4-diiodobenzene** (CAS: 147808-02-4)

For Researchers, Scientists, and Drug Development Professionals

Overview

2-fluoro-1,4-diiodobenzene is a halogenated aromatic compound belonging to the family of fluorinated building blocks.^[1] Its chemical structure, featuring a benzene ring substituted with one fluorine and two iodine atoms, makes it a highly valuable and versatile intermediate in modern organic synthesis. The iodine atoms serve as efficient leaving groups for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Simultaneously, the fluorine atom can significantly modulate the physicochemical and biological properties of the target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.^{[2][3]} This guide provides a comprehensive overview of its properties, a plausible synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

The fundamental properties of **2-fluoro-1,4-diiodobenzene** are summarized below. This data is critical for handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	147808-02-4	[1] [4] [5]
Molecular Formula	C ₆ H ₃ FI ₂	[1] [4] [5]
Molecular Weight	347.90 g/mol	[1] [4] [5]
Synonyms	1,4-Diido-2-fluorobenzene, 2,5-Diiodofluorobenzene	[4] [5] [6]
Melting Point	69-71 °C	[5] [6]
Boiling Point	135 °C (at 20 mmHg)	[5] [6]
Density	2.524 g/cm ³	[5] [6]
Purity (Commercial)	≥98%	[1] [4]
SMILES	C1=CC(=C(C=C1I)F)I	[4]

Safety and Handling

Proper handling of **2-fluoro-1,4-diiodobenzene** is essential in a laboratory setting. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[\[5\]](#)[\[6\]](#)

Hazard Information	Precautionary Measures	Source(s)
Hazard Codes	Xi (Irritant)	[5] [6]
Risk Statements	R36/37/38: Irritating to eyes, respiratory system, and skin.	[5] [6]
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.	[5] [6]
Storage	Store at room temperature in a dry, dark place. Keep sealed.	[1] [6]
Usage Restriction	For professional manufacturing and research laboratory use only. Not for medical or consumer use.	[1]

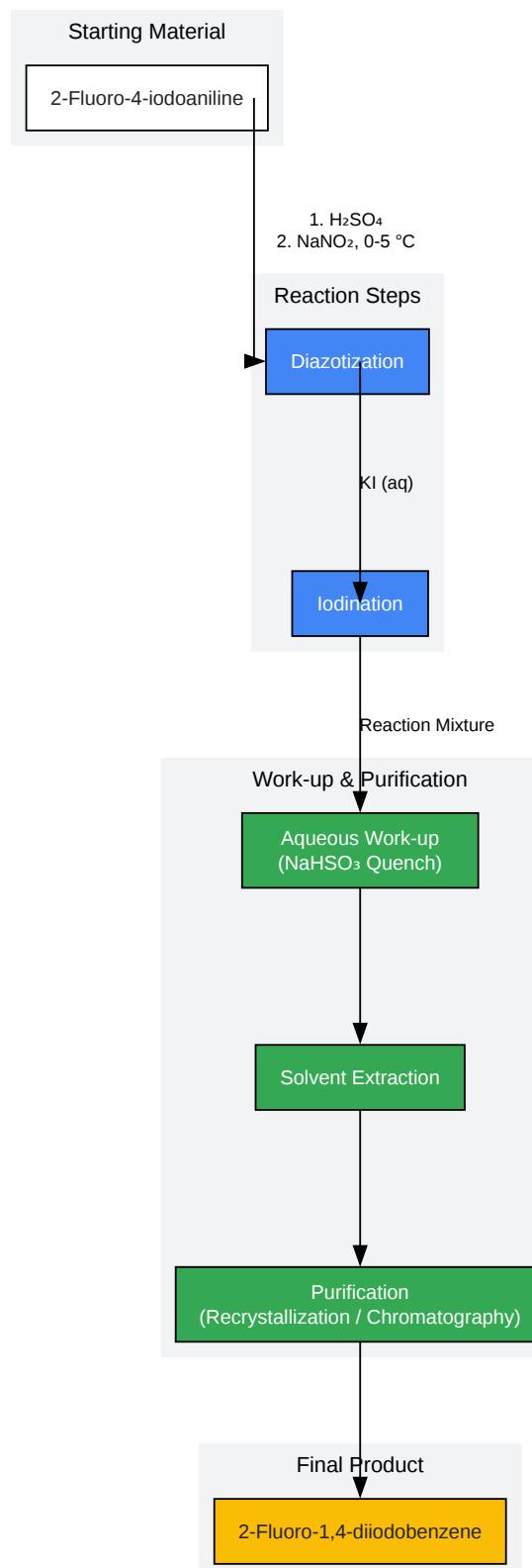
Synthesis and Mechanism

While specific proprietary synthesis methods may vary, a common and well-established route for introducing an iodine atom onto an aromatic ring is through a Sandmeyer-type reaction, involving the diazotization of an aromatic amine followed by substitution with an iodide salt. A plausible one-pot protocol for synthesizing **2-fluoro-1,4-diiodobenzene**, adapted from a similar transformation^[7], is detailed below.

Proposed Experimental Protocol: Synthesis from 2,5-Diiodo-4-fluoroaniline

Objective: To synthesize **2-fluoro-1,4-diiodobenzene** via a deaminative iodination reaction. The more logical and common precursor would be a fluoroaniline, which is then iodinated. A plausible route involves the diazotization of a fluoroaniline followed by iodination. The protocol below outlines a general procedure based on established chemical principles.

Reagents:


- 2-Fluoro-4-iodoaniline (or a related fluoroaniline precursor)
- Sulfuric Acid (H_2SO_4 , 98%)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Sodium Bisulfite (NaHSO_3)
- Diethyl Ether or Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4)

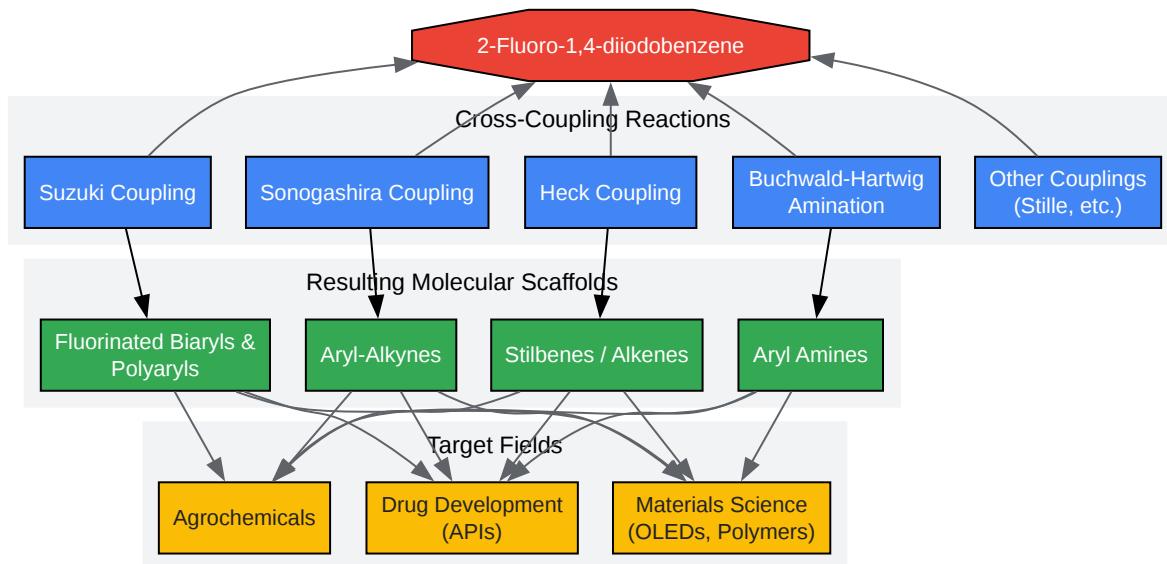
Procedure:

- Salt Formation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting fluoroaniline in concentrated sulfuric acid at room temperature. Stir the mixture until a homogenous salt solution is formed.
- Diazotization: Cool the mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline salt mixture, ensuring the temperature is strictly maintained below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
- Iodination: In a separate flask, dissolve a molar excess of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate or oil is expected to form, and nitrogen gas will evolve.
- Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. To quench any excess iodine, add a saturated solution of sodium bisulfite dropwise until the dark color of I_2 disappears.
- Extraction & Purification: Transfer the mixture to a separatory funnel and extract the organic layer using a suitable solvent like diethyl ether. Wash the combined organic layers with water

and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure **2-fluoro-1,4-diiodobenzene**.

[Click to download full resolution via product page](#)


Caption: Proposed workflow for the synthesis of **2-fluoro-1,4-diiodobenzene**.

Applications in Research and Drug Development

2-fluoro-1,4-diiodobenzene is not typically used for its own biological activity but rather as a crucial building block for creating more complex molecules with desired functions.^[8] The two iodine atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions, while the fluorine atom imparts beneficial properties to the final product.

Key Applications:

- **Cross-Coupling Reactions:** The C-I bonds are highly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations. This allows for the precise installation of various carbon and heteroatom substituents.
- **Medicinal Chemistry:** Fluorine is a "magic bullet" in drug development, known to improve metabolic stability, increase binding affinity (by participating in hydrogen bonds or altering electronics), and enhance membrane permeability.^[2] This building block allows for the strategic incorporation of a fluorodiiodophenyl moiety into potential drug candidates.
- **Materials Science:** Aryl diiodides are used in the synthesis of conjugated polymers and organic materials for electronics, where the heavy iodine atoms can influence properties like conductivity and photoluminescence.^[8]

[Click to download full resolution via product page](#)

Caption: Role of **2-fluoro-1,4-diiodobenzene** as a versatile synthetic hub.

Conclusion

2-fluoro-1,4-diiodobenzene (CAS: 147808-02-4) is a pivotal synthetic intermediate for research and development. Its unique trifunctional nature—two reactive iodine sites and one property-modulating fluorine atom—provides chemists with a powerful tool for the efficient construction of complex and high-value molecules. A thorough understanding of its properties, handling requirements, and synthetic utility is key to leveraging its full potential in the fields of medicinal chemistry, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. 1,4-DIODO-2-FLUOROBENZENE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2-fluoro-1,4-diiodobenzene CAS number 147808-02-4.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118606#2-fluoro-1-4-diiodobenzene-cas-number-147808-02-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com